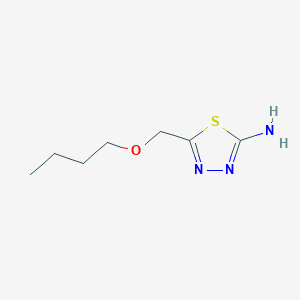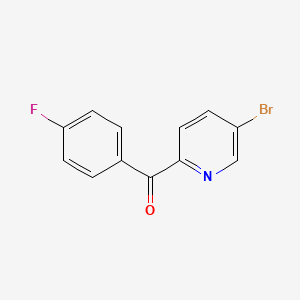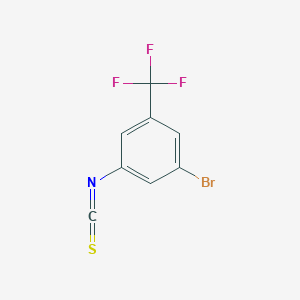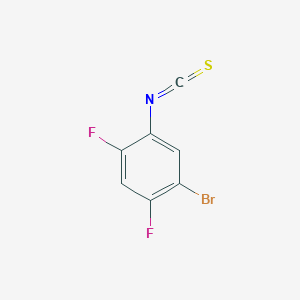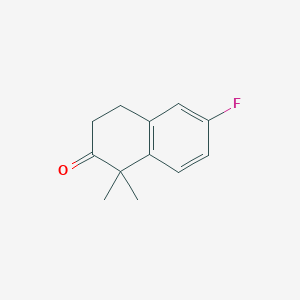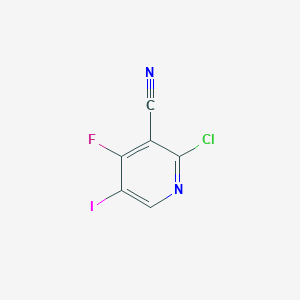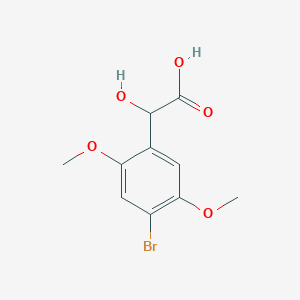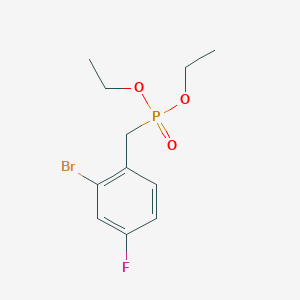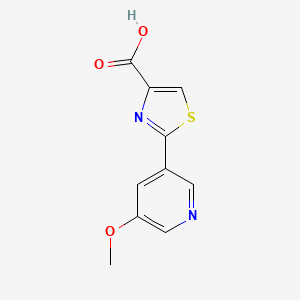
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that combines a pyridine ring with a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallics for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine or thiazole rings.
科学的研究の応用
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation or tumor growth .
類似化合物との比較
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid: Similar in structure but with a triazole ring instead of a thiazole ring.
2-Aminothiazole-4-carboxylate Derivatives: Share the thiazole ring but differ in the substituents and overall structure.
Uniqueness
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is unique due to its specific combination of a methoxypyridine and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
2-(5-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-7-2-6(3-11-4-7)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
CIKUIYJOEQFKHP-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


